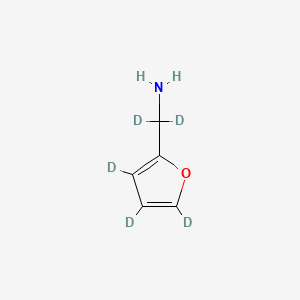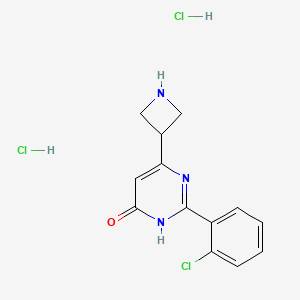
6-(Azetidin-3-yl)-2-(2-chlorophenyl)pyrimidin-4-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Azetidin-3-yl)-2-(2-chlorophenyl)pyrimidin-4-ol dihydrochloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-3-yl)-2-(2-chlorophenyl)pyrimidin-4-ol dihydrochloride typically involves multi-step organic reactions. The starting materials might include azetidine, 2-chlorobenzaldehyde, and pyrimidine derivatives. Common synthetic routes could involve:
Formation of the Azetidine Ring: This step might involve cyclization reactions under basic or acidic conditions.
Substitution Reactions: Introduction of the 2-chlorophenyl group through nucleophilic substitution.
Pyrimidine Ring Formation: Cyclization reactions to form the pyrimidine ring, often using catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the hydroxyl group.
Reduction: Reduction reactions could target the pyrimidine ring or the azetidine ring.
Substitution: Various substitution reactions could occur, particularly involving the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-(Azetidin-3-yl)-2-phenylpyrimidin-4-ol
- 6-(Azetidin-3-yl)-2-(2-fluorophenyl)pyrimidin-4-ol
Uniqueness
6-(Azetidin-3-yl)-2-(2-chlorophenyl)pyrimidin-4-ol dihydrochloride is unique due to the presence of the 2-chlorophenyl group, which might confer specific biological activities or chemical properties that are distinct from other similar compounds.
Properties
Molecular Formula |
C13H14Cl3N3O |
|---|---|
Molecular Weight |
334.6 g/mol |
IUPAC Name |
4-(azetidin-3-yl)-2-(2-chlorophenyl)-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C13H12ClN3O.2ClH/c14-10-4-2-1-3-9(10)13-16-11(5-12(18)17-13)8-6-15-7-8;;/h1-5,8,15H,6-7H2,(H,16,17,18);2*1H |
InChI Key |
KOMWQJKFFCNITK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC(=O)NC(=N2)C3=CC=CC=C3Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


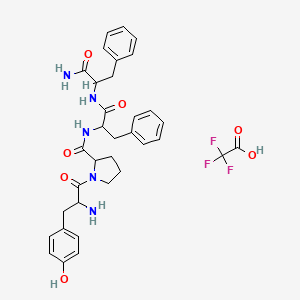
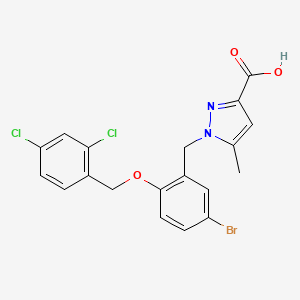
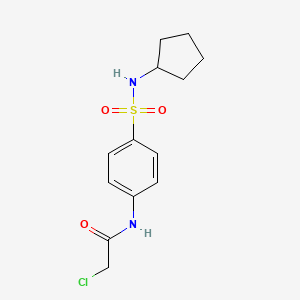
![16-Amino-2-ethyl-6-fluoro-11-methyl-14-oxo-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaene-5-carbonitrile](/img/structure/B12300679.png)
![2-(4-Butoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12300695.png)
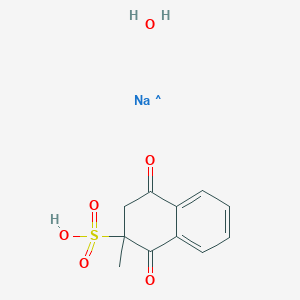
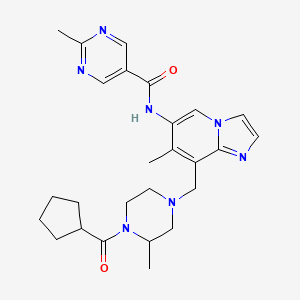
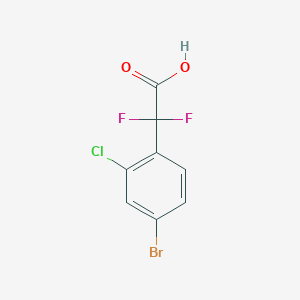
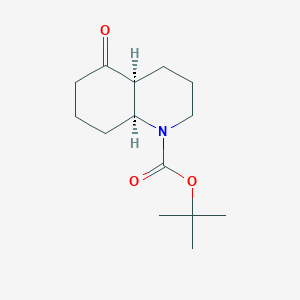
![N'-(5-chloropyridin-2-yl)-N-[4-(dimethylcarbamoyl)-2-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carbonylamino)cyclohexyl]oxamide](/img/structure/B12300734.png)
![methyl 1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B12300737.png)
![methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12300740.png)
![[6-[[6-(Acetyloxymethyl)-3,4-dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 2,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12300742.png)
